N-(1-Cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-YL)-N-methylacetamide
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Description
N-(1-Cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-YL)-N-methylacetamide is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality N-(1-Cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-YL)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-YL)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NMDA Receptor and Cognitive Impairment
Research has shown that NMDA receptor antagonists like ketamine can induce cognitive impairments and exacerbate psychotic symptoms in individuals with schizophrenia. This suggests the role of NMDA receptor modulation in the pathophysiology of schizophrenia and cognitive processes, underscoring the importance of targeting this receptor in research related to neurodegenerative and psychiatric disorders (Malhotra et al., 1997).
Metabolism of Dietary Heterocyclic Amines
Studies on the metabolism of dietary heterocyclic amines have highlighted the role of specific enzymes in the bioactivation and detoxification of carcinogenic compounds, providing insight into mechanisms of carcinogenesis and potential therapeutic targets for preventing cancer. This research is essential for understanding how similar compounds are metabolized in humans and their potential risks (Boobis et al., 1994).
NMDA Antagonists and Ethanol Tolerance
The investigation of NMDA antagonists on ethanol tolerance has contributed to our understanding of the neurobiological mechanisms underlying substance use disorders and the development of tolerance, pointing to the NMDA receptor as a potential target for treating addiction (Khanna et al., 2002).
Antidepressant Effects of Ketamine
The discovery of the rapid antidepressant effects of ketamine in treatment-resistant depression has opened new avenues for the development of fast-acting antidepressants. This research underscores the therapeutic potential of modulating the glutamatergic system for treating mood disorders (Berman et al., 2000).
Toxicological Studies
Toxicological studies on compounds like imidacloprid have provided valuable information on the safety, toxicity, and environmental impact of chemicals, informing regulatory decisions and the development of safer chemical alternatives (Wu et al., 2001).
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-3-21(16-10-6-4-7-11-16)18(27)25(19(28)23-21)14-17(26)24(2)20(15-22)12-8-5-9-13-20/h4,6-7,10-11H,3,5,8-9,12-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLGGPZXJOJXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)N(C)C2(CCCCC2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.